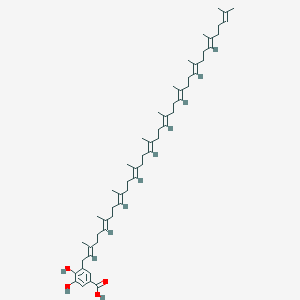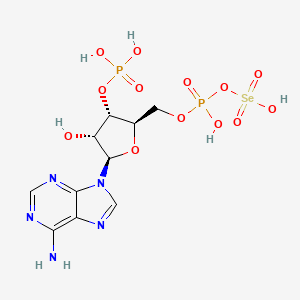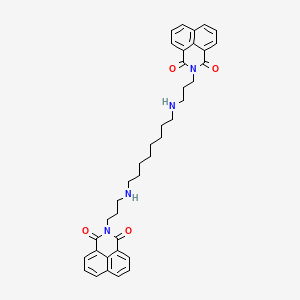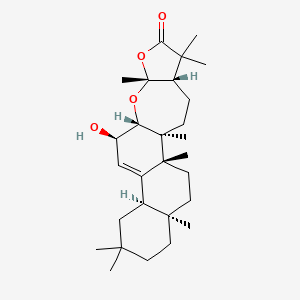
3-Decaprenyl-4,5-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-decaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a decaprenyl group. It has a role as a human metabolite. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-decaprenyl-4,5-dihydroxybenzoate.
Applications De Recherche Scientifique
Biochemical Properties and Applications
Hydroxybenzoic acids (HBAs) are known for their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. These compounds are derived from various fruits, plants, and nuts and are studied for their structural, anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activities. The study by Kalinowska et al. (2021) provides valuable insights into the potential applications of HBAs as bioactive components in dietary supplements, functional foods, or drugs, highlighting their importance in scientific research and development (Kalinowska et al., 2021).
Antioxidant and Anti-Inflammatory Mechanisms
The antioxidant properties of HBAs, such as gallic acid, are significant due to their ability to scavenge free radicals and reactive nitrogen species, including peroxynitrite. This action reduces lipid peroxidation and subsequent cellular damage, contributing to the prevention and treatment of chronic diseases. The study by Hubková et al. (2014) supports the role of HBAs in reducing the incidence of chronic diseases, emphasizing the importance of understanding the antioxidant properties of these compounds (Hubková et al., 2014).
Photodegradation and Environmental Applications
Research on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, reveals the environmental significance of understanding the behavior of HBAs and their derivatives. The study by Gmurek et al. (2015) on the photodegradation of parabens highlights the efficiency of certain systems in degrading these compounds, which could have implications for the environmental management of HBAs and related compounds (Gmurek et al., 2015).
Biotechnological Production
The biotechnological production of coenzyme Q10, which involves the use of decaprenyl diphosphate synthase, is closely related to the study of compounds like 3-Decaprenyl-4,5-dihydroxybenzoic acid. The research by Cluis et al. (2011) on engineering Escherichia coli for CoQ10 production demonstrates the potential for microbial synthesis of valuable cofactors and secondary metabolites using precursors and enzymes related to the decaprenyl group (Cluis et al., 2011).
Propriétés
Nom du produit |
3-Decaprenyl-4,5-dihydroxybenzoic acid |
|---|---|
Formule moléculaire |
C57H86O4 |
Poids moléculaire |
835.3 g/mol |
Nom IUPAC |
3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C57H86O4/c1-43(2)21-12-22-44(3)23-13-24-45(4)25-14-26-46(5)27-15-28-47(6)29-16-30-48(7)31-17-32-49(8)33-18-34-50(9)35-19-36-51(10)37-20-38-52(11)39-40-53-41-54(57(60)61)42-55(58)56(53)59/h21,23,25,27,29,31,33,35,37,39,41-42,58-59H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,60,61)/b44-23+,45-25+,46-27+,47-29+,48-31+,49-33+,50-35+,51-37+,52-39+ |
Clé InChI |
HGWUGDIATLOPBN-BHZQGFRMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)


![[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone](/img/structure/B1262399.png)

![1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one](/img/structure/B1262404.png)





